5-Bromo-8-hydroxyquinoline-2-carboxylic acid
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Overview
Description
5-Bromo-8-hydroxyquinoline-2-carboxylic acid: is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a bromine atom at the 5th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method is the reaction of 8-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent like chloroform . The reaction conditions often require careful control of temperature and pH to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-8-hydroxyquinoline-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The bromine atom enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine: In medicine, derivatives of 8-hydroxyquinoline, including this compound, are explored for their therapeutic potential. They are investigated for their ability to chelate metal ions, which is useful in treating metal-related disorders .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and chelation. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups form stable complexes with metal ions, which can disrupt metal-dependent biological processes. This chelation ability is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens or cancer cells by depriving them of essential metal ions .
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with two bromine atoms, enhancing its biological activity.
8-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the bromine atom, used in various chemical and biological applications.
Uniqueness: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid stands out due to the presence of the bromine atom, which enhances its reactivity and biological activity. This makes it a more potent compound compared to its non-brominated counterparts .
Properties
Molecular Formula |
C10H6BrNO3 |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
5-bromo-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-2-4-8(13)9-5(6)1-3-7(12-9)10(14)15/h1-4,13H,(H,14,15) |
InChI Key |
LYEHGCFKWMOAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)O)C(=O)O |
Origin of Product |
United States |
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